molecular formula C10H18ClNO3 B595727 Methyl 2-amino-3-cyclohexyl-3-oxopropanoate hydrochloride CAS No. 147745-20-8

Methyl 2-amino-3-cyclohexyl-3-oxopropanoate hydrochloride

Cat. No.: B595727
CAS No.: 147745-20-8
M. Wt: 235.708
InChI Key: VIZUCWUZFAWJOO-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-cyclohexyl-3-oxopropanoate hydrochloride is a chemical compound with the molecular formula C10H18ClNO3. It is a derivative of propanoic acid and features a cyclohexyl group, an amino group, and a methyl ester. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-cyclohexyl-3-oxopropanoate hydrochloride typically involves the reaction of cyclohexanone with methyl 2-amino-3-oxopropanoate in the presence of hydrochloric acid. The reaction conditions often include:

    Temperature: The reaction is usually carried out at room temperature.

    Solvent: Common solvents include ethanol or methanol.

    Catalyst: Hydrochloric acid acts as a catalyst to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process includes:

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-cyclohexyl-3-oxopropanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Solvents: Reactions are typically carried out in solvents like ethanol, methanol, or dichloromethane.

Major Products

Scientific Research Applications

Methyl 2-amino-3-cyclohexyl-3-oxopropanoate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-cyclohexyl-3-oxopropanoate hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3-phenyl-3-oxopropanoate hydrochloride
  • Methyl 2-amino-3-(4-methylphenyl)-3-oxopropanoate hydrochloride
  • Methyl 2-amino-3-(4-chlorophenyl)-3-oxopropanoate hydrochloride

Uniqueness

Methyl 2-amino-3-cyclohexyl-3-oxopropanoate hydrochloride is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties compared to its phenyl-substituted analogs. This uniqueness can result in different reactivity and biological activities, making it a valuable compound for research and industrial applications .

Biological Activity

Methyl 2-amino-3-cyclohexyl-3-oxopropanoate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H17NO
  • Molecular Weight : 199.247 g/mol
  • Exact Mass : 199.121 g/mol
  • Polar Surface Area (PSA) : 69.39 Ų

These properties indicate that the compound is relatively small and may exhibit favorable pharmacokinetic profiles.

Biological Activities

1. Antimicrobial Properties
Research indicates that this compound has potential antimicrobial effects. It has been investigated for activity against various pathogenic bacteria, suggesting its utility in developing new antibacterial agents.

2. Anti-inflammatory Effects
The compound has shown promise in anti-inflammatory studies, which are crucial for treating conditions such as arthritis and other inflammatory diseases. The mechanism likely involves modulation of inflammatory pathways and cytokine release.

3. Anticancer Activity
Preliminary studies have indicated that this compound may possess anticancer properties. It has been evaluated in various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis. For instance, it was tested against breast cancer cell lines, where it exhibited significant cytotoxicity .

The biological activity of this compound is thought to involve interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, including lactate dehydrogenase (LDH), which is critical in cancer metabolism .
  • Receptor Modulation : It may interact with receptors that regulate cellular responses to stress and inflammation, thereby modulating their activity.

Study 1: Anticancer Efficacy

In a study evaluating the compound's effects on ovarian cancer cells, it was found to induce apoptosis significantly. The concentration required to achieve a notable effect (IC50) was determined through serial dilution assays, revealing its potential as a therapeutic agent .

Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial activity against common pathogens. The compound displayed effective inhibition of bacterial growth, comparable to standard antibiotics, indicating its potential for further development into antimicrobial therapies .

Data Table: Biological Activity Overview

Biological ActivityObserved EffectReference
AntimicrobialSignificant inhibition of bacteria
Anti-inflammatoryModulation of cytokine release
AnticancerInduction of apoptosis in cancer cell lines

Properties

IUPAC Name

methyl 2-amino-3-cyclohexyl-3-oxopropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3.ClH/c1-14-10(13)8(11)9(12)7-5-3-2-4-6-7;/h7-8H,2-6,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZUCWUZFAWJOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(=O)C1CCCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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